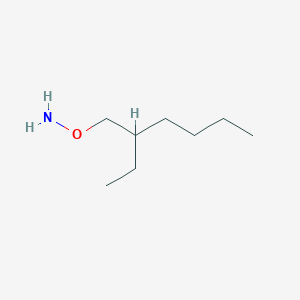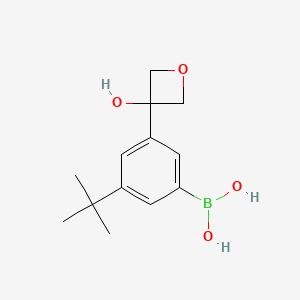
6-Aminonaphthalene-1,4-disulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Aminonaphthalene-1,4-disulfonic acid is an organic compound derived from naphthalene, characterized by the presence of an amino group and two sulfonic acid groups. This compound is a colorless solid and is primarily used as a precursor in the synthesis of various dyes and pigments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
6-Aminonaphthalene-1,4-disulfonic acid can be synthesized through the sulfonation of 6-aminonaphthalene. The process involves the introduction of sulfonic acid groups into the naphthalene ring. The reaction typically requires the use of sulfuric acid or oleum as the sulfonating agents. The reaction conditions include maintaining a controlled temperature and ensuring the proper concentration of the sulfonating agent to achieve the desired substitution pattern .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactors where the reaction parameters are carefully monitored to ensure high yield and purity. The process may also involve subsequent purification steps such as crystallization and filtration to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
6-Aminonaphthalene-1,4-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxylamine.
Substitution: The sulfonic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Hydroxylamine derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Aminonaphthalene-1,4-disulfonic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is utilized in the study of enzyme interactions and as a fluorescent probe in biochemical assays.
Industry: The compound is used in the production of colorants for textiles, plastics, and other materials.
Mecanismo De Acción
The mechanism by which 6-aminonaphthalene-1,4-disulfonic acid exerts its effects involves its interaction with various molecular targets. The amino and sulfonic acid groups allow the compound to form strong interactions with proteins and enzymes, influencing their activity. The pathways involved include binding to active sites of enzymes and altering their conformation, which can affect their catalytic activity .
Comparación Con Compuestos Similares
Similar Compounds
1-Aminonaphthalene-4-sulfonic acid:
1-Aminonaphthalene-5-sulfonic acid:
1-Aminonaphthalene-6-sulfonic acid:
Uniqueness
6-Aminonaphthalene-1,4-disulfonic acid is unique due to its specific substitution pattern, which provides distinct chemical properties and reactivity compared to other aminonaphthalenesulfonic acids. This uniqueness makes it particularly valuable in the synthesis of specific dyes and pigments that require precise structural attributes .
Propiedades
Número CAS |
73356-11-3 |
|---|---|
Fórmula molecular |
C10H9NO6S2 |
Peso molecular |
303.3 g/mol |
Nombre IUPAC |
6-aminonaphthalene-1,4-disulfonic acid |
InChI |
InChI=1S/C10H9NO6S2/c11-6-1-2-7-8(5-6)10(19(15,16)17)4-3-9(7)18(12,13)14/h1-5H,11H2,(H,12,13,14)(H,15,16,17) |
Clave InChI |
GLTDEMYMIMGCLY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2C=C1N)S(=O)(=O)O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrazole-5-carboxamide, 1-[3-(aminoiminomethyl)phenyl]-N-[2'-(aminosulfonyl)[1,1'-biphenyl]-4-yl]-3-methyl-](/img/structure/B13987561.png)
![7-[(4-fluorophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B13987569.png)











![2-[[2-[[2-[(2-Aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13987640.png)
